molecular formula C20H17BrN2O3S B6106463 3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide

3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide

Numéro de catalogue B6106463
Poids moléculaire: 445.3 g/mol
Clé InChI: QVMXOZIUOQQIAE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It was first developed by Bayer Pharmaceuticals and is currently marketed under the trade name Nexavar.

Applications De Recherche Scientifique

3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including RAF kinase, which is involved in the MAPK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting RAF kinase, this compound 43-9006 can help to slow down or prevent the growth of cancer cells.

Mécanisme D'action

3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide 43-9006 works by inhibiting the activity of several kinases, including RAF kinase, which is involved in the MAPK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting RAF kinase, this compound 43-9006 can help to slow down or prevent the growth of cancer cells.
Biochemical and Physiological Effects
This compound 43-9006 has been shown to have several biochemical and physiological effects. It can inhibit the activity of several kinases, including RAF kinase, which is involved in the MAPK signaling pathway. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting RAF kinase, this compound 43-9006 can help to slow down or prevent the growth of cancer cells. It has also been shown to inhibit the activity of several other kinases, including VEGFR, PDGFR, and c-KIT, which are involved in angiogenesis, tumor growth, and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide 43-9006 has several advantages and limitations for lab experiments. One of its main advantages is its ability to inhibit the activity of several kinases, making it a promising candidate for cancer treatment. However, it also has several limitations, including its low solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Orientations Futures

There are several future directions for research on 3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide 43-9006. One area of research is focused on developing more effective formulations of the drug that can improve its solubility and half-life in vivo. Another area of research is focused on identifying new targets for this compound 43-9006, including kinases that are involved in other signaling pathways that are dysregulated in cancer cells. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound 43-9006 in cancer patients.

Méthodes De Synthèse

The synthesis of 3-{[(4-bromophenyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide 43-9006 involves several steps, including the reaction of 3-methylbenzoyl chloride with 4-bromoaniline to form this compound. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.

Propriétés

IUPAC Name

3-[(4-bromophenyl)sulfamoyl]-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3S/c1-14-4-2-6-18(12-14)22-20(24)15-5-3-7-19(13-15)27(25,26)23-17-10-8-16(21)9-11-17/h2-13,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMXOZIUOQQIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.